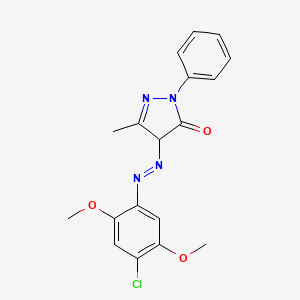
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly as dyes and pigments
Preparation Methods
The synthesis of 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-chloro-2,5-dimethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in an alkaline medium to form the azo compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: It is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the production of pigments and dyes for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The chloro and methoxy groups on the aromatic ring can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 4-((4-Chloro-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one include other azo dyes and pigments, such as:
4-((4-Bromo-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Similar structure but with a bromo group instead of a chloro group.
4-((4-Methyl-2,5-dimethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Similar structure but with a methyl group instead of a chloro group.
Properties
CAS No. |
61550-76-3 |
|---|---|
Molecular Formula |
C18H17ClN4O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-[(4-chloro-2,5-dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)23(22-11)12-7-5-4-6-8-12)21-20-14-10-15(25-2)13(19)9-16(14)26-3/h4-10,17H,1-3H3 |
InChI Key |
KROVXDRIZCELEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)

![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
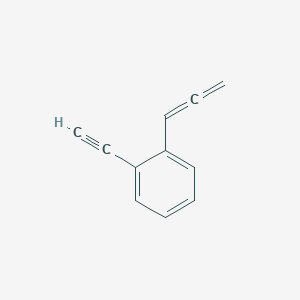
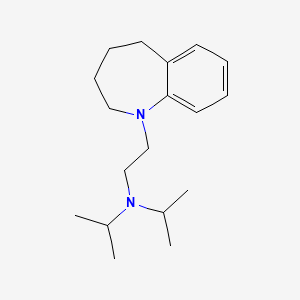
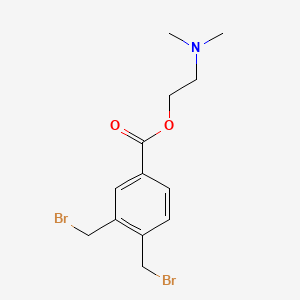
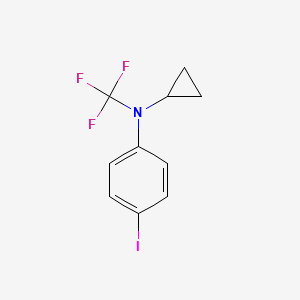
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
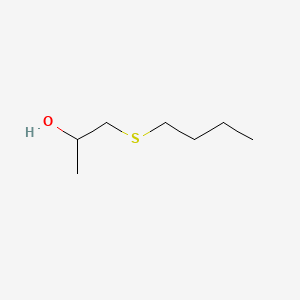

![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
